Direct Head-to-Head c-Abl Kinase Inhibition and CNS Penetration: SUN-K0706 vs. Nilotinib
In a direct in vitro comparison, vodobatinib (SUN-K0706) exhibited approximately 17- to 50-fold greater c-Abl kinase inhibitory potency than nilotinib, with an IC50 of 0.9 nM versus nilotinib's IC50 of 15–45 nM. In healthy volunteers receiving oral vodobatinib at 192 mg and 384 mg once daily for 7 days, mean CSF Cmax values reached 11.6 nM and 12.2 nM, respectively—concentrations that exceed the c-Abl IC50 over the entire dosing interval and are 6–8 times higher than the IC50 at Cavg,CSF. This contrasts with nilotinib, which failed to show clinical activity in Parkinson's disease trials at its maximum permissible dose due to insufficient CNS penetration [1].
| Evidence Dimension | c-Abl kinase IC50 and achieved CSF drug levels after oral dosing |
|---|---|
| Target Compound Data | c-Abl IC50 = 0.9 nM; mean Cmax,CSF at 192 mg = 11.6 nM; at 384 mg = 12.2 nM; Cavg,CSF = 6–8× IC50 |
| Comparator Or Baseline | Nilotinib: c-Abl IC50 = 15–45 nM; insufficient CSF penetration at maximum permissible dose; no clinical activity in PD trials |
| Quantified Difference | 17–50× greater potency for SUN-K0706; CSF levels at clinical doses exceed c-Abl IC50 by 6–8×, whereas nilotinib's CSF levels fall short of its IC50 |
| Conditions | In vitro kinase inhibition assay; Phase 1 clinical PK study in healthy volunteers (7-day oral dosing) |
Why This Matters
This is the pivotal differentiator for procurement in neurodegeneration research: SUN-K0706 achieves therapeutically relevant brain exposure, making it the only c-Abl inhibitor with human PK data demonstrating CNS target engagement, whereas nilotinib cannot be substituted for CNS applications.
- [1] Walsh RR, Damle NK, Mandhane S, et al. Plasma and cerebrospinal fluid pharmacokinetics of vodobatinib, a neuroprotective c-Abl tyrosine kinase inhibitor for the treatment of Parkinson's disease. Parkinsonism Relat Disord. 2023;107:105291. View Source
